molecular formula C8H9NO4S B1361579 4-Methyl-3-sulfamoylbenzoic acid CAS No. 20532-05-2

4-Methyl-3-sulfamoylbenzoic acid

Cat. No. B1361579
CAS RN: 20532-05-2
M. Wt: 215.23 g/mol
InChI Key: USYIWRQZOYSBNN-UHFFFAOYSA-N
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Description

4-Methyl-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO4S. Its average mass is 215.226 Da and its monoisotopic mass is 215.025223 Da .


Synthesis Analysis

The synthesis of 4-Methyl-3-sulfamoylbenzoic acid involves several steps. One method involves the use of ammonia in diethyl ether and water at 0 degrees Celsius for 2 hours. The yield of this reaction is approximately 90% .


Molecular Structure Analysis

The InChI code for 4-Methyl-3-sulfamoylbenzoic acid is 1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13). This code provides a specific representation of the molecule’s structure .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Research has demonstrated the synthesis of various alkyl esters of sulfamoylbenzoic acid derivatives, including 4-methyl-3-sulfamoylbenzoic acid, showing marked anticonvulsant activity. These compounds have been found effective in preventing the effects of strychnine or maximal electric shock in mice, indicating their potential therapeutic applications in epilepsy and seizure disorders (Hamor & Janfaza, 1963). Additionally, studies on alkyl esters of 6-chloro-2-sulfamoylbenzoic acid, closely related to 4-methyl-3-sulfamoylbenzoic acid, have shown strong antielectroshock effects in mice (Hamor & Farraj, 1965).

Structural and Spectroscopic Analysis

A study on 4-chloro-3-sulfamoylbenzoic acid, a compound structurally similar to 4-methyl-3-sulfamoylbenzoic acid, involved its synthesis and analysis using X-ray diffraction and spectroscopic techniques. This research provided insights into the molecular, vibrational, and electronic properties of such compounds, which can be pivotal in understanding their biological activity and potential applications in various fields (Kavitha et al., 2020).

Antibacterial and Antimicrobial Properties

Research involving derivatives of sulfamoylbenzoic acid, such as 3-(Butylamino)-4-Phenoxy-5-Sulfamoylbenzoic Acid, has shown these compounds to have potent anti-urease and antibacterial action. This suggests the potential of 4-methyl-3-sulfamoylbenzoic acid in the development of new antimicrobial agents (Irshad et al., 2022).

Pharmacological Applications

A study on the diuretic properties of aminobenzoic acid derivatives, closely related to sulfamoylbenzoic acids, demonstrated that these compounds can be significant in developing new diuretic drugs. Such research underlines the potential pharmacological applications of 4-methyl-3-sulfamoylbenzoic acid in treating conditions like hypertension and edema (Nielsen et al., 1975).

Safety And Hazards

The safety information for 4-Methyl-3-sulfamoylbenzoic acid indicates that it may cause skin irritation and serious eye damage. It may also cause damage to organs through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

properties

IUPAC Name

4-methyl-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-2-3-6(8(10)11)4-7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYIWRQZOYSBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286329
Record name 4-methyl-3-sulfamoylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-sulfamoylbenzoic acid

CAS RN

20532-05-2
Record name 20532-05-2
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Record name 4-methyl-3-sulfamoylbenzoic acid
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Record name 20532-05-2
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Synthesis routes and methods I

Procedure details

A solution of ammonia in methanol (40 mL, 2 M) is added to the crude 3-chlorosulfonyl-4-methyl-benzoic acid and the solution stirred at room temperature for 16 hours. The volume is reduced by 50% by heating under reduced pressure, the solution is filtered to remove the precipitate and the precipitate washed with additional methanol. The sulphonamide precipitate is used directly in the next step.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Wei, D Cheng, W Chen, J Liu, Y Wan, Y Li… - Chemical Research in …, 2016 - Springer
… The acidity was adjusted to pH=1 with hydrochloric acid and the precipitated white solid was collected to obtain 4-methyl-3-sulfamoylbenzoic acid(2a) with a yield of 85.1%. mp 221―…
Number of citations: 8 link.springer.com

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